molecular formula C9H10F3N3O2 B2620477 Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2137845-58-8

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No. B2620477
CAS RN: 2137845-58-8
M. Wt: 249.193
InChI Key: ZDORQPXJTCVTAP-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is used as a pharmaceutical intermediate . It’s a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . It’s part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .


Chemical Reactions Analysis

The reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in TFA leads to the formation of 3-substituted imidazo[1,5-a]-pyrimidines . The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions .

Mechanism of Action

The mechanism of action of similar compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for “Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate” and similar compounds could involve further development as neuroprotective and anti-neuroinflammatory agents . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is also a potential future direction .

properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-17-8(16)6-7-14-5(9(10,11)12)2-3-15(7)4-13-6/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORQPXJTCVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(CCN2C=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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